1,2-Dihydro-oseltamivir (mixture of diastereomers)
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Overview
Description
1,2-Dihydro-oseltamivir (mixture of diastereomers) is a chemical compound that belongs to the family of oseltamivir derivatives. It is characterized by its molecular formula C16H30N2O4 and a molecular weight of 314.42 g/mol . This compound is primarily used in research settings, particularly in the study of antiviral agents and their mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-oseltamivir involves several steps, starting from commercially available precursors. The key steps typically include:
Formation of the cyclohexane ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Amino and acetylamino groups are introduced through substitution reactions.
Diastereomeric separation: The mixture of diastereomers is often separated using chromatographic techniques.
Industrial Production Methods
Industrial production methods for 1,2-Dihydro-oseltamivir are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-oseltamivir undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1,2-Dihydro-oseltamivir has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential antiviral properties.
Industry: Used in the development of antiviral agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-oseltamivir is similar to that of oseltamivir. It acts as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme. This prevents the release of new viral particles from infected cells, thereby inhibiting the spread of the virus .
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used as an antiviral agent.
Peramivir: A neuraminidase inhibitor used for the treatment of influenza.
Uniqueness
1,2-Dihydro-oseltamivir is unique due to its specific diastereomeric form, which may exhibit different biological activities compared to its parent compound, oseltamivir. This makes it a valuable compound for research into the nuances of antiviral activity and drug development .
Properties
Molecular Formula |
C16H30N2O4 |
---|---|
Molecular Weight |
314.42 g/mol |
IUPAC Name |
ethyl (3S,4R,5R)-4-acetamido-3-amino-5-pentan-3-yloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H30N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h11-15H,5-9,17H2,1-4H3,(H,18,19)/t11?,13-,14+,15+/m0/s1 |
InChI Key |
GUXRVCWPCGOMQQ-VXTPIPQJSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1CC(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1CC(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
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